Cas no 1040669-78-0 (N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide)
![N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide structure](https://fr.kuujia.com/scimg/cas/1040669-78-0x500.png)
1040669-78-0 structure
Nom du produit:N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide
Numéro CAS:1040669-78-0
Le MF:C21H22ClN3O3S
Mégawatts:431.93568277359
CID:6252144
PubChem ID:25881932
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide Propriétés chimiques et physiques
Nom et identifiant
-
- N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide
- AKOS024500357
- 1040669-78-0
- N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenylethanesulfonamide
- N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylethanesulfonamide
- VU0637335-1
- F5148-0344
-
- Piscine à noyau: 1S/C21H22ClN3O3S/c22-19-9-7-18(8-10-19)20-11-12-21(26)25(24-20)15-4-14-23-29(27,28)16-13-17-5-2-1-3-6-17/h1-3,5-12,23H,4,13-16H2
- La clé Inchi: IFASMUQRSYZCQY-UHFFFAOYSA-N
- Sourire: ClC1C=CC(=CC=1)C1C=CC(N(CCCNS(CCC2C=CC=CC=2)(=O)=O)N=1)=O
Propriétés calculées
- Qualité précise: 431.1070404g/mol
- Masse isotopique unique: 431.1070404g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 9
- Complexité: 703
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 87.2Ų
- Le xlogp3: 3.5
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5148-0344-10mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-25mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-10μmol |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-5mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-50mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-2mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-20mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-1mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-75mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5148-0344-3mg |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide |
1040669-78-0 | 3mg |
$63.0 | 2023-09-10 |
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-phenylethane-1-sulfonamide Littérature connexe
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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